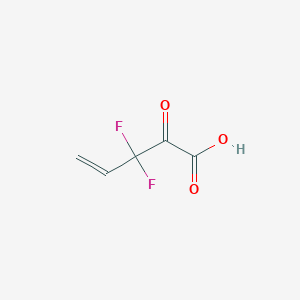

3,3-Difluoro-2-oxopent-4-enoic acid

Description

Significance of Fluorinated Organic Compounds in Synthetic and Applied Chemistry

Fluorinated organic compounds have become indispensable in a vast array of chemical and life science applications. alfa-chemistry.com The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional stability to fluorinated molecules. alfa-chemistry.comwikipedia.org This stability is a key factor in their widespread use. Furthermore, fluorine's high electronegativity and small atomic radius allow for its substitution for hydrogen without causing significant steric distortion of the parent molecule. alfa-chemistry.comtcichemicals.com

These unique properties have led to the extensive use of organofluorine compounds in:

Pharmaceuticals: Approximately 20% of all pharmaceuticals are fluorinated compounds. alfa-chemistry.com The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and potency. numberanalytics.com Notable examples include the antidepressant fluoxetine (B1211875) and the antifungal fluconazole. alfa-chemistry.comnumberanalytics.com

Agrochemicals: An estimated 30-40% of agrochemicals contain fluorine, highlighting their importance in modern agriculture. alfa-chemistry.com

Materials Science: Fluorinated polymers, such as Teflon, are known for their high thermal stability and low friction coefficients, making them ideal for non-stick coatings and specialty lubricants. wikipedia.orgacs.org They are also used in liquid crystal displays and as membranes in fuel cells. alfa-chemistry.com

Catalysis: Fluorine-containing ligands are utilized to modulate the electronic properties of organometallic complexes used in homogeneous catalysis. acs.org

Positioning of α-Keto Acids and Unsaturated Carboxylic Acids in Organic Synthesis and Biochemistry

α-Keto acids , characterized by a ketone group adjacent to a carboxylic acid, are versatile intermediates in organic synthesis. acs.orgmdpi.com They serve as valuable precursors for a variety of important chemical compounds. researchgate.net A key feature of their reactivity is their ability to act as acylating agents, often with the environmentally friendly byproduct of carbon dioxide. acs.orgresearchgate.net In biochemistry, α-keto acids like pyruvic acid, oxaloacetic acid, and α-ketoglutarate are central to metabolic pathways such as the Krebs cycle and glycolysis. mdpi.comwikipedia.org

Unsaturated carboxylic acids , which contain at least one carbon-carbon double bond, are also fundamental in both chemistry and biology. science.gov They are crucial building blocks for synthesizing a wide range of products, including polymers and pharmaceuticals. byjus.com In the body, unsaturated fatty acids are essential components of cell membranes and are precursors to signaling molecules like prostaglandins. libretexts.orgnumberanalytics.com The metabolism of these acids is a key process for energy production. numberanalytics.comnih.gov

Rationale for Investigating 3,3-Difluoro-2-oxopent-4-enoic Acid: Unique Structural Features and Academic Relevance

This compound is a molecule that uniquely combines the structural motifs of a fluorinated compound, an α-keto acid, and an unsaturated carboxylic acid. Its specific structure, featuring gem-difluoro atoms at the α-position to the ketone and a terminal double bond, presents a fascinating case for academic study. The presence of the difluoro group is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the adjacent ketone and the vinyl group. A hydrated form of this compound, this compound hydrate, is also noted in chemical literature. myskinrecipes.com

Overview of Key Research Directions and Scholarly Challenges Pertaining to the Compound

The investigation of this compound is still an emerging area of research. Key research directions likely focus on its synthesis, characterization, and the exploration of its reactivity. Understanding how the interplay of its functional groups dictates its chemical behavior is a primary objective.

Scholarly challenges include developing efficient and stereoselective synthetic routes to the molecule. Furthermore, elucidating the mechanisms of its reactions and exploring its potential applications as a building block in the synthesis of more complex fluorinated molecules are significant areas for future research. The compound is listed as a fluorinated building block, a ketone, an alkenyl, and an aliphatic chain hydrocarbon, indicating its potential versatility in organic synthesis. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2-oxopent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c1-2-5(6,7)3(8)4(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKWSHAAKTYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3 Difluoro 2 Oxopent 4 Enoic Acid and Its Precursors

Strategies for the Stereoselective Construction of the Geminal Difluoro Moiety

The creation of a stereogenic center bearing two fluorine atoms presents a significant synthetic challenge. Various methods have been developed, broadly categorized into electrophilic, nucleophilic, and transition-metal-catalyzed approaches.

Asymmetric Electrophilic Fluorination Approaches

Asymmetric electrophilic fluorination is a powerful strategy for installing fluorine atoms enantioselectively. This approach typically involves the reaction of a prochiral nucleophile, such as an enolate derived from a β-keto ester, with an electrophilic fluorine source. mdpi.com The stereocontrol is achieved using either a chiral metal catalyst or a chiral organocatalyst.

For a precursor to 3,3-Difluoro-2-oxopent-4-enoic acid, one could envision a sequential fluorination of a β-keto ester like ethyl 2-oxopent-4-enoate. The development of stable and effective electrophilic fluorinating agents, such as N-fluorobenzensulfonimide (NFSI) and Selectfluor®, has been pivotal for the advancement of these methods. mdpi.com

Pioneering work in metal-catalyzed methods demonstrated that chiral titanium complexes, such as those derived from TADDOL, could catalyze the α-fluorination of β-keto esters with moderate to good enantioselectivity. mdpi.comresearchgate.net Organocatalytic methods, often employing phase-transfer catalysis (PTC), have also emerged as a potent alternative for the enantioselective fluorination of such substrates. mdpi.com A chiral iodoarene organocatalyst has also been developed for the asymmetric fluorination of carbonyl compounds, generating products with a quaternary stereocenter in high enantioselectivities. acs.org

| Catalyst/Method | Fluorinating Agent | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Ti/TADDOL Complex | Selectfluor® | Acyclic β-Keto Esters | 62-90% | mdpi.comresearchgate.net |

| Phase-Transfer Catalysis (PTC) | N-Fluorobenzenesulfonimide (NFSI) | β-Keto Esters | Varies with substrate and catalyst | mdpi.com |

| Chiral Iodoarene | Hydrogen Fluoride (B91410) (HF) and Oxidant | Carbonyl Compounds | High | acs.org |

Nucleophilic Difluorination Reactions in α-Keto Systems

Nucleophilic fluorination offers a complementary approach to installing fluorine. In the context of α-keto systems, this typically involves the reaction of a 1,2- or 1,3-dicarbonyl compound with a nucleophilic fluorinating agent. Reagents like Deoxofluor [(CH₃OCH₂CH₂)₂NSF₃] are effective for the conversion of carbonyls to gem-difluoro groups. acs.org

To synthesize the target molecule's core, a precursor such as a protected pentane-2,3-dione derivative could be subjected to nucleophilic difluorination. The reaction of α-diketones with Deoxofluor can yield difluoro derivatives. acs.org Similarly, β-diketones react with Deoxofluor in the presence of catalytic HF to form difluoroalkenones. acs.org While direct nucleophilic fluorination of an α-keto acid is challenging, this strategy is viable for a suitably protected precursor, with the unsaturated moiety being introduced in a later step. The use of trialkylamine-hydrogen fluoride adducts also provides a method for preparing α-fluoro-β-dicarbonyl compounds from halogenated dicarbonyl precursors. google.com

Transition Metal-Catalyzed Difluorination Methods

Transition metal catalysis provides a diverse toolkit for C-F bond formation. While direct difluorination of a carbonyl is less common, transition metals are instrumental in the functionalization of pre-existing gem-difluoroalkenes, which are versatile building blocks. nih.gov These reactions often proceed through a β-fluoroalkylmetal intermediate, which can then undergo further transformation. nih.gov

Another relevant strategy involves the difunctionalization of alkenes. For instance, palladium catalysts can mediate the iodofluorination of alkenes using a stable fluoroiodane reagent, which serves as the source for both iodine and fluorine. acs.org While not a direct difluorination, this method allows for the introduction of a fluorine atom alongside a handle (the iodo group) for subsequent chemical manipulation to build the target structure. Additionally, transition-metal-free methods have been developed for reactions like the azidofluorination of unactivated alkenes using reagents such as Selectfluor. rsc.org

| Metal Catalyst | Reaction Type | Substrate | Key Features | Reference |

| Palladium | Iodofluorination | Alkenes | Introduces both I and F from a fluoroiodane reagent. | acs.org |

| Copper, Rhodium, etc. | C-F Functionalization | gem-Difluoroalkenes | Proceeds via β-fluoride elimination to form new alkene products. | nih.gov |

| Copper | H-F Insertion | α-Diazocarbonyl compounds | Allows direct installation of fluorine using KF under mild conditions. | nih.govacs.org |

Synthesis of the α,β-Unsaturated Ketone Framework

The α,β-unsaturated ketone, or enone, is another key structural feature of the target molecule. Its synthesis can be approached through modern C-C bond-forming reactions like olefin metathesis or classic transformations such as Aldol (B89426) condensations and Wittig-type reactions.

Olefin Metathesis Strategies in the Formation of the Pent-4-enoic Acid Backbone

Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming C=C double bonds, catalyzed by transition metal complexes based on ruthenium or molybdenum. wikipedia.org This reaction is highly valued for its functional group tolerance, allowing it to be used on complex molecules. acs.orgnih.gov

To construct the pent-4-enoic acid backbone, a cross-metathesis reaction could be employed. This would involve reacting a simpler, difluorinated building block containing a terminal alkene with a suitable three-carbon coupling partner, such as acrolein or acrylic acid, in the presence of a catalyst like a Grubbs or Schrock catalyst. wikipedia.orgias.ac.in For example, a reaction between a difluorinated vinyl ketone and an acrylic acid derivative would directly assemble the desired carbon skeleton. Ring-closing metathesis (RCM) is another variant used to form cyclic compounds, which can sometimes be precursors to linear products. wikipedia.org

| Catalyst Generation | Common Name | Key Characteristics | Reference |

| First Generation | Grubbs' Catalyst (1st Gen) | High preference for C=C bonds, tolerant to many functional groups, but less active than later generations. | acs.org |

| Second Generation | Grubbs' Catalyst (2nd Gen) | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope. | nih.govias.ac.in |

| Third Generation | Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxy group, providing enhanced stability and allowing for catalyst recovery. | nih.gov |

Aldol Condensation and Wittig-type Reactions for Enone Formation

Classic carbonyl chemistry provides reliable routes to α,β-unsaturated ketones. The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then be dehydrated to yield the conjugated enone. libretexts.orglumenlearning.com This dehydration is often promoted by heat and provides the thermodynamic product due to the stability of the resulting conjugated system. libretexts.org A plausible route to the target molecule could involve a mixed Aldol reaction (a Claisen-Schmidt condensation) between a difluorinated pyruvate (B1213749) derivative and acetaldehyde. lumenlearning.com

The Wittig reaction offers another premier method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphorus ylide (a Wittig reagent) reacting with a carbonyl compound. masterorganicchemistry.com To form the pent-4-enoic acid framework, one could perform a Wittig reaction between a difluorinated α-keto-aldehyde precursor and a methylenetriphenylphosphorane (B3051586) ylide. Stabilized ylides, such as those bearing an ester group, tend to produce (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Both Aldol and Wittig reactions are foundational in organic synthesis and offer predictable pathways to construct the required enone functionality on a pre-fluorinated scaffold. libretexts.orgwikipedia.org

Controlled Dehydration Pathways

The creation of the vinyl group in this compound often involves a controlled dehydration step from a hydroxylated precursor. Dehydration reactions, which remove a water molecule to form a double bond, are fundamental in organic synthesis. youtube.comyoutube.com In the context of fluorinated compounds, the conditions for this elimination must be carefully managed to prevent side reactions, such as rearrangement or decomposition, which can be promoted by the strong electron-withdrawing nature of the fluorine atoms.

A plausible precursor for this pathway is a 4-hydroxy or 5-hydroxy derivative of 3,3-difluoro-2-oxopentanoic acid. The dehydration of such an alcohol would proceed via an elimination reaction, typically catalyzed by an acid or base, to yield the target α,β-unsaturated system. For instance, the dehydration of 4-hydroxy-2-oxopentanoate (B1241807) to 2-oxopent-4-enoic acid is a known biological transformation, illustrating the viability of this pathway. wikipedia.org In a laboratory setting, a variety of reagents can be employed to achieve this transformation under controlled conditions, ensuring the formation of the desired alkene without compromising the sensitive difluoro-α-keto acid moiety. The choice of dehydrating agent and reaction conditions is critical and is often determined empirically to maximize yield and selectivity. Sustainable approaches, such as the selective dehydration of pentoses to form chiral tetrahydrofurans, highlight the ongoing development in controlled dehydration methodologies. nih.gov

Regioselective Incorporation of the Carboxylic Acid Functionality

Introducing the carboxylic acid group at the C1 position with high regioselectivity is a critical challenge in the synthesis of this compound. Several strategies have been developed to install this functionality onto precursor molecules.

Oxidative Cleavage and Carboxylation Protocols

One effective method for introducing a carboxylic acid is through the oxidative cleavage of a larger precursor molecule containing a terminal double bond. libretexts.orglibretexts.org For example, a precursor such as a 1,1-difluoro-5-hexen-2-one could be subjected to strong oxidizing agents like ozone (O₃) followed by an oxidative work-up, or a warm potassium permanganate (B83412) (KMnO₄) solution. libretexts.org This process would cleave the carbon-carbon double bond, with the terminal carbon being fully oxidized to a carboxylic acid.

| Method | Reagents | Precursor Type | Outcome | Reference |

| Strong Cleavage | 1. O₃; 2. Oxidative work-up (e.g., H₂O₂) | Alkene | Carboxylic Acid | libretexts.org |

| Strong Cleavage | Warm, conc. KMnO₄ | Alkene | Carboxylic Acid | libretexts.org |

| Gentle Cleavage | 1. OsO₄ or cold, basic KMnO₄; 2. HIO₄ | Alkene | Aldehyde (can be oxidized to carboxylic acid) | libretexts.org |

Carbonylation Reactions for Carboxylic Acid Introduction

Carbonylation reactions provide a powerful and direct route for the introduction of a carbonyl group, which can then be converted to a carboxylic acid. Palladium-catalyzed carbonylation of difluoroalkyl bromides has emerged as a versatile method. researchgate.net This reaction typically involves treating a suitable difluoroalkyl halide precursor with carbon monoxide (CO) in the presence of a palladium catalyst and an appropriate coupling partner.

For the synthesis of this compound, a hypothetical precursor like 3,3-difluoro-1-bromo-pent-4-en-2-one could undergo palladium-catalyzed carbonylation. The resulting acylpalladium intermediate can then be trapped with water or an alcohol, followed by hydrolysis, to yield the desired carboxylic acid. This approach benefits from its synthetic simplicity and tolerance of a wide range of functional groups. researchgate.net

Development of Enantioselective Routes to Chiral this compound

While this compound itself is an achiral molecule due to the gem-difluoro substitution at the C3 position, the development of enantioselective methods is crucial for the synthesis of chiral analogues and precursors which are of significant interest in medicinal chemistry. nih.govresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer of a chiral product.

Chiral Auxiliary-Based Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recycled.

In the context of synthesizing chiral fluorinated α-keto acids, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor molecule. wikipedia.org For example, an achiral difluorinated substrate could be coupled with a chiral auxiliary. Subsequent reactions, like an alkylation or an aldol reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. rsc.org Hydrolysis would then cleave the auxiliary, yielding the enantioenriched target molecule. This strategy has been successfully used to synthesize a variety of chiral fluorinated compounds, including α-amino acids and β-ketoesters. nih.govmdpi.com

| Chiral Auxiliary Type | Example | Application | Key Feature | Reference |

| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelate to direct incoming reagents | wikipedia.org |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of Chiral Amines | Directs addition to imines | sigmaaldrich.com |

| Pseudoephedrine Amides | (R,R)- or (S,S)-pseudoephedrine | Asymmetric Alkylation | The methyl group directs the stereochemistry of enolate reactions | wikipedia.org |

Organocatalytic Approaches for Stereocontrol

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. rsc.org This field has provided powerful tools for the asymmetric synthesis of fluorinated compounds without relying on metal catalysts. nih.gov

For the construction of chiral centers in precursors to molecules like this compound, various organocatalytic strategies can be envisioned. For instance, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, creating fluorinated quaternary stereocenters. rsc.org Similarly, chiral amine catalysts, such as those derived from proline or diarylprolinol silyl (B83357) ethers, can be used for the α-fluorination of aldehydes and ketones, or for stereoselective aldol and Michael reactions involving fluorinated substrates. nih.gov These methods offer a direct and often more sustainable approach to creating chiral fluorinated building blocks. nih.gov

Enzymatic and Biocatalytic Transformations

The application of enzymes and biocatalytic systems in the synthesis of complex molecules offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific enzymatic routes for the direct production of this compound are not yet extensively documented in the literature, the broader field of biocatalysis for the synthesis of fluorinated keto acids and their precursors provides a strong foundation for future research in this area.

Enzymes such as aldolases, lipases, and oxidoreductases have shown promise in handling fluorinated substrates. For instance, research has demonstrated the use of pyruvate aldolases for the asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids. These enzymes facilitate the C-C bond formation, leading to chiral fluorinated products. This approach could potentially be adapted for precursors of this compound.

Furthermore, lipases are widely used for the kinetic resolution of racemic fluorinated compounds, including amino acids and esters. This enzymatic hydrolysis can provide access to enantiomerically pure building blocks that can be further elaborated into more complex structures. The challenge often lies in the enzyme's tolerance and activity towards highly functionalized and fluorinated substrates.

Future research may focus on the discovery of novel enzymes or the engineering of existing ones to accommodate the specific steric and electronic demands of this compound or its immediate precursors. The development of such biocatalytic transformations would represent a significant step towards a more sustainable and efficient synthesis of this valuable compound.

| Enzyme Class | Potential Application in Synthesis | Relevant Precursor Type |

| Aldolases | Asymmetric C-C bond formation | β-fluoro-α-ketoacids |

| Lipases | Kinetic resolution of racemic mixtures | Fluorinated esters or amides |

| Oxidoreductases | Stereoselective reduction/oxidation | Fluorinated alcohols or ketones |

Exploration of Novel Reagents and Reaction Conditions for Efficient Synthesis

The efficient introduction of a gem-difluoro unit is a cornerstone of the synthesis of this compound. Research in this area is focused on the development of novel fluorinating reagents and the optimization of reaction conditions to achieve high yields and selectivity.

A common strategy for the synthesis of gem-difluoro compounds is the deoxofluorination of the corresponding ketone or aldehyde. This involves the replacement of a carbonyl oxygen with two fluorine atoms. Several reagents have been developed for this purpose, each with its own advantages and limitations.

Deoxofluorinating Agents:

Diethylaminosulfur Trifluoride (DAST) and its analogues are widely used for the conversion of ketones to gem-difluorides. However, DAST is known for its thermal instability.

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) is a more thermally stable alternative to DAST and is effective for the gem-difluorination of aldehydes and ketones. organic-chemistry.org

Aminodifluorosulfinium tetrafluoroborates are storage-stable reagents that can act as efficient deoxofluorinating agents with potentially greater selectivity and less elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org

Another approach involves the gem-difluoroolefination of aldehydes and ketones. Difluoromethyl 2-pyridyl sulfone has been identified as a novel and efficient reagent for this transformation, offering practical simplicity and a broad scope of applicability. acs.org

The direct fluorination of C-H bonds or the functionalization of C-C triple bonds also presents viable pathways. For instance, the gem-difluorination of alkynes can be achieved using a combination of a Brønsted acid and Bu4NBF4 or through electrogenerated acids, offering a practical and environmentally friendlier alternative to using HF directly. beilstein-journals.org

Photoredox catalysis has emerged as a powerful tool for the synthesis of gem-difluoroalkenes under mild conditions. chemistryviews.org This method allows for the generation of carbon-centered radicals that can add to trifluoromethyl-substituted alkenes to yield the desired gem-difluoroalkene motif. chemistryviews.org

The synthesis of α,α-difluorinated ketones is a key step, and various methods have been explored, including the functionalization of gem-difluoroalkenes. digitellinc.com Challenges in these syntheses can include the potential for β-fluoride elimination, which leads to monofluoroalkene byproducts. digitellinc.com Overcoming such challenges often requires careful selection of catalysts and reaction conditions. Unsuccessful attempts at deoxofluorination of related structures like β-keto esters highlight the nuanced reactivity of these systems. researchgate.net

| Reagent/Method | Substrate Type | Product Type | Key Features |

| Deoxo-Fluor | Ketones, Aldehydes | gem-Difluorides | More thermally stable than DAST. organic-chemistry.org |

| Aminodifluorosulfinium tetrafluoroborates | Ketones, Aldehydes | gem-Difluorides | Storage-stable, potentially higher selectivity. organic-chemistry.org |

| Difluoromethyl 2-pyridyl sulfone | Aldehydes, Ketones | gem-Difluoroalkenes | Practical simplicity, broad scope. acs.org |

| Brønsted acid / Bu4NBF4 | Alkynes | gem-Difluorides | In situ generation of HF equivalents. beilstein-journals.org |

| Photoredox Catalysis | Trifluoromethyl-substituted alkenes | gem-Difluoroalkenes | Mild reaction conditions. chemistryviews.org |

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 2 Oxopent 4 Enoic Acid

Reactivity Profile of the α-Keto Group in Fluorinated Contexts

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group profoundly influences the reactivity of the α-keto moiety in 3,3-Difluoro-2-oxopent-4-enoic acid. The strong electron-withdrawing nature of fluorine is expected to significantly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

Nucleophilic Addition Reactions to the Carbonyl (e.g., Grignard, cyanohydrin formation)

Grignard Reactions: The reaction of this compound with Grignard reagents (R-MgX) is anticipated to proceed via nucleophilic addition to the highly electrophilic carbonyl carbon. pressbooks.pubmasterorganicchemistry.comchem-station.commasterorganicchemistry.com This would lead to the formation of a tertiary alcohol after acidic workup. The strong base nature of the Grignard reagent will also deprotonate the carboxylic acid. Therefore, at least two equivalents of the Grignard reagent would be required. The initial product would be a magnesium salt of the tertiary alcohol and the carboxylate, which upon acidification would yield the final di-hydroxy acid.

Table 1: Predicted Products of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Predicted Product after Workup |

| Methylmagnesium bromide (CH₃MgBr) | 3,3-Difluoro-2-hydroxy-2-methylpent-4-enoic acid |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 3,3-Difluoro-2-ethyl-2-hydroxypent-4-enoic acid |

| Phenylmagnesium bromide (C₆H₅MgBr) | 3,3-Difluoro-2-hydroxy-2-phenylpent-4-enoic acid |

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the carbonyl group, typically catalyzed by a base, is expected to readily form a cyanohydrin. libretexts.orgchemistrysteps.comlibretexts.orgorganic-chemistry.org The electron-withdrawing difluoro groups would accelerate this reaction by further polarizing the carbonyl bond. The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation and Derivatization Reactions of the Ketone

The activated α-keto group is also a prime site for condensation and derivatization reactions. For instance, reaction with hydroxylamine (B1172632) would be expected to form an oxime, and reaction with hydrazines would yield hydrazones. These reactions are standard for ketones and would likely be facile with this substrate due to the enhanced electrophilicity of the carbonyl carbon.

Decarboxylative Reactions Influenced by Fluorine Atoms

While typical α-keto acids can undergo decarboxylation, the presence of the gem-difluoro group at the 3-position may influence this process. Decarboxylation of β-keto acids is a well-known reaction that proceeds through a cyclic transition state. masterorganicchemistry.comyoutube.comdoubtnut.com Although this is an α-keto acid, the strong inductive effect of the fluorine atoms could potentially stabilize a transient carbanion formed upon decarboxylation, though specific studies on this type of fluorinated α-keto acid are lacking. It is plausible that under certain conditions, particularly with heating, decarboxylation could occur to yield 3,3-difluoropent-4-en-2-one.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the influence of the adjacent gem-difluoro moiety and the α-keto-acid group. This electronic nature dictates its reactivity towards electrophiles and in cycloaddition reactions.

Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation, hydration)

Electrophilic additions to such an electron-poor alkene are generally expected to be slow. acs.org The strong electron-withdrawing effect of the fluorine atoms deactivates the double bond towards attack by electrophiles.

Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) across the double bond is predicted to be challenging under standard ionic conditions. acs.org Radical-initiated pathways might be more effective. If the reaction were to proceed ionically, the regioselectivity would be governed by the formation of the most stable carbocationic intermediate, which would be influenced by the opposing electronic effects of the fluorine atoms and the potential for resonance with the carbonyl group.

Hydration: Acid-catalyzed hydration of the double bond is also expected to be difficult due to its electron-deficient nature.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Diels-Alder Reaction: The electron-deficient nature of the double bond makes this compound a potentially good dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com It would react readily with electron-rich dienes. The stereochemistry of the reaction would be expected to follow the general rules of Diels-Alder reactions, with the substituents on the dienophile retaining their relative stereochemistry in the product.

Table 2: Predicted Products of Diels-Alder Reactions with this compound as the Dienophile

| Diene | Predicted Cycloadduct |

| 1,3-Butadiene | 4,4-Difluoro-3-oxocyclohex-1-ene-1-carboxylic acid |

| Cyclopentadiene | 5,5-Difluoro-6-oxobicyclo[2.2.1]hept-2-ene-2-carboxylic acid |

| 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4,4-difluoro-3-oxocyclohex-1-ene-1-carboxylic acid |

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes are also a possibility. The success of such reactions would depend on the specific electronic and steric properties of the reacting partner. The presence of the gem-difluoro group could influence the regioselectivity and stereoselectivity of the cycloaddition. acs.org

Hydrogenation and Reduction Chemistry

The hydrogenation and reduction of this compound can selectively target either the carbon-carbon double bond or the ketone carbonyl group, depending on the reaction conditions and the choice of catalyst.

Hydrogenation of the vinyl group is a plausible transformation. For instance, the hydrogenation of the gem-difluoroalkene group in certain β-lactams to the corresponding difluoromethyl-substituted lactams has been successfully achieved using a palladium catalyst on activated carbon under a hydrogen atmosphere. acs.orgnih.gov This suggests that similar conditions could selectively reduce the C4-C5 double bond of this compound to yield 3,3-difluoro-2-oxopentanoic acid. The general reaction is depicted below:

Scheme 1: Proposed Hydrogenation of the Vinyl Group

Conversely, the reduction of the α-keto group can lead to the corresponding α-hydroxy acid. Asymmetric transfer hydrogenation of α-keto esters has been shown to be an effective method for producing chiral α-hydroxy esters in high yields and enantioselectivities. rsc.org Rhodium-catalyzed hydrogenation of α,β-unsaturated ketones using water as a hydrogen source and zinc as a reducing agent has been shown to selectively reduce the carbon-carbon double bond, leaving the ketone untouched. nih.gov This suggests that careful selection of the catalyst and reaction conditions is crucial to control the chemoselectivity of the reduction.

Influence of Geminal Fluorine Atoms on Molecular Reactivity

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group and the vinyl group significantly alters the electronic and steric properties of the molecule, thereby influencing its reactivity.

Inductive Effects on Adjacent Functional Groups

The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences for the reactivity of the adjacent functional groups:

Increased Acidity: The pKa of the carboxylic acid is expected to be lower (i.e., the acid is stronger) compared to its non-fluorinated counterpart. The electron-withdrawing fluorine atoms stabilize the carboxylate anion formed upon deprotonation. Studies on functionalized gem-difluorinated cycloalkanes have shown that the inductive effect of the fluorine atoms significantly influences the acidity of carboxylic acids. nih.gov

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the gem-difluoro group increases the partial positive charge on the α-keto carbonyl carbon, making it more susceptible to nucleophilic attack.

Activation of the Vinyl Group: The inductive effect of the gem-difluoro group also makes the vinyl group more electrophilic and susceptible to nucleophilic attack at the C4 position. nih.gov

Steric and Conformational Effects on Reaction Pathways

The steric bulk of the two fluorine atoms can influence the approach of reagents to the reactive centers. Furthermore, the presence of the gem-difluoro group can impact the conformational preferences of the molecule. In a study on a model macrocyclic system, gem-difluorination was found to influence the conformational equilibrium, leading to the presence of multiple conformations. rsc.orgnih.gov This conformational flexibility could play a role in the selectivity of certain reactions by favoring pathways that proceed through specific conformers.

Intramolecular Cyclization and Rearrangement Pathways

The multifunctional nature of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures. One plausible pathway is an intramolecular Michael addition, where the carboxylate anion acts as a nucleophile and attacks the electrophilic C5 position of the vinyl group. This would lead to the formation of a five-membered cyclic lactone.

Scheme 2: Proposed Intramolecular Michael Addition

Intramolecular fluorocyclizations of unsaturated carboxylic acids have been reported using hypervalent fluoroiodane reagents, leading to the formation of fluorinated lactones. psu.edu While the conditions are specific, this demonstrates the potential for the carboxylic acid to participate in cyclization reactions involving the unsaturation.

Detailed Mechanistic Studies of Key Transformations

The mechanism of hydrogenation of the vinyl group on a palladium catalyst would likely follow the well-established Horiuti-Polanyi mechanism, involving the stepwise addition of two hydrogen atoms to the double bond.

The reduction of the α-keto group via transfer hydrogenation is proposed to proceed through the formation of a metal-hydride species, which then delivers a hydride to the carbonyl carbon.

Mechanistic studies on the reactions of ketones with aromatics in acidic media have shown that the presence of electron-withdrawing groups, such as trifluoromethyl groups, can significantly affect the activation energies of the reaction steps. researchgate.net The gem-difluoro group in this compound is expected to have a similar impact on the mechanisms of its acid-catalyzed reactions.

Furthermore, photoredox catalyzed methods for generating ketyl radicals from α-keto acids via an intramolecular proton-coupled electron transfer (PCET) have been demonstrated. nih.gov This suggests that under photolytic conditions, this compound could undergo radical reactions, opening up further avenues for complex transformations.

Advanced Spectroscopic and Structural Elucidation of 3,3 Difluoro 2 Oxopent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive spectroscopic window. wikipedia.org

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus, resulting in a wide chemical shift range that can exceed 800 ppm. wikipedia.org This large dispersion minimizes signal overlap and provides detailed information about the fluorine atom's surroundings. huji.ac.il For 3,3-Difluoro-2-oxopent-4-enoic acid, the two fluorine atoms are chemically equivalent, and their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the vinyl group. The chemical shift for difluoromethylene groups (-CF₂-) typically appears in the range of +80 to +140 ppm relative to CFCl₃. ucsb.edu Given the proximity to a carbonyl group, a shift in the downfield end of this range would be anticipated.

The coupling constants in ¹⁹F NMR provide valuable structural information. Geminal ¹⁹F-¹⁹F coupling (²JFF) is typically large, though it is not observed in this case due to the equivalence of the two fluorine atoms. However, coupling to nearby protons is expected. Long-range coupling between the fluorine nuclei and the vinyl protons (⁴JHF) would likely be observed, with typical values in the range of 1-5 Hz. This coupling would result in the single ¹⁹F resonance appearing as a triplet, due to coupling with the two equivalent terminal vinyl protons.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| δF (ppm) | +90 to +120 | t |

| ⁴JHF (Hz) | 1-5 | - |

Note: Chemical shifts are relative to CFCl₃. 't' denotes a triplet.

A complete structural assignment necessitates the use of multinuclear and two-dimensional (2D) NMR techniques.

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals: one for the carboxylic acid proton, and two for the vinyl group protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The vinyl protons would exhibit complex splitting patterns due to geminal (²JHH), and long-range coupling to the fluorine atoms (⁴JHF).

¹³C NMR: The ¹³C NMR spectrum would reveal five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield. The carbon atom bonded to the two fluorine atoms (C3) would show a characteristic triplet splitting pattern due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large (200-300 Hz).

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, ¹⁷O NMR could provide information on the electronic environment of the three oxygen atoms. The two carbonyl oxygens would have distinct chemical shifts, differentiating the ketone from the carboxylic acid.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the vinyl protons, confirming their connectivity. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This would definitively link the vinyl proton signals to the vinyl carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| COOH | >10 | br s |

| H-4 | 5.5 - 6.5 | ddt |

| H-5 (trans to C3) | 5.0 - 5.5 | ddt |

| H-5 (cis to C3) | 5.0 - 5.5 | ddt |

| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹JCF) |

|---|---|---|

| C1 (COOH) | 160 - 170 | s |

| C2 (C=O) | 180 - 190 | t (small ²JCF) |

| C3 (CF₂) | 110 - 125 | t (large ¹JCF) |

| C4 (=CH) | 125 - 135 | t (small ³JCF) |

Note: δ values are approximate. Multiplicities for proton signals are complex due to multiple couplings. 's' = singlet, 't' = triplet, 'ddt' = doublet of doublet of triplets, 'br s' = broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For this compound (C₅H₄F₂O₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

In addition to providing the molecular formula, mass spectrometry offers structural insights through the analysis of fragmentation patterns. In the mass spectrum of this compound, characteristic fragmentation pathways for carboxylic acids, ketones, and fluorinated compounds would be expected. libretexts.orgyoutube.com Common fragmentation would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation of ketones. youtube.com This could lead to the loss of a vinyl radical (•C₂H₃) or a difluoroacetyl radical (•COCF₂H).

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the vinyl group or carboxylic acid could occur.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₅H₄F₂O₃]⁺ | 150.0128 |

| [M - CO₂]⁺ | [C₄H₄F₂O]⁺ | 106.0226 |

| [M - H₂O]⁺ | [C₅H₂F₂O₂]⁺ | 132.0022 |

| [M - •C₂H₃]⁺ | [C₃HF₂O₃]⁺ | 122.9893 |

| [C₂HF₂O]⁺ | [F₂C=C=O]⁺ | 78.9936 |

The choice of ionization technique can significantly influence the obtained mass spectrum. For a relatively volatile and polar compound like this compound, several advanced ionization techniques could be employed.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules and is often used in conjunction with liquid chromatography (LC-MS). illinois.edu It would likely produce a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.

Chemical Ionization (CI): CI is another soft ionization technique that can provide a clear molecular ion peak with less fragmentation than electron impact (EI) ionization, which is useful for confirming the molecular weight.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, modified ICP-MS techniques can be used for the analysis of fluorinated compounds. nih.govbohrium.com

Vibrational Spectroscopy (Infrared and Raman): Elucidation of Functional Group Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl and hydroxyl groups. Key expected absorptions include:

A broad O-H stretching band from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com

Strong C=O stretching bands for the ketone and carboxylic acid functionalities, expected between 1750-1680 cm⁻¹. Conjugation with the vinyl group may slightly lower the ketone C=O frequency.

A C=C stretching absorption for the vinyl group around 1640 cm⁻¹.

Strong C-F stretching absorptions, typically in the 1350-1000 cm⁻¹ region. wikipedia.org The presence of two fluorine atoms on the same carbon will likely result in two distinct C-F stretching bands (asymmetric and symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C stretching vibration would be expected to show a strong Raman signal. The symmetric C-F stretching vibration should also be Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad | Weak |

| Ketone/Carboxylic Acid | C=O stretch | 1750-1680 | Strong | Medium |

| Alkene | C=C stretch | ~1640 | Medium | Strong |

| Alkene | =C-H stretch | 3100-3000 | Medium | Medium |

| Difluoromethylene | C-F stretch | 1350-1000 | Strong | Medium |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong | Weak |

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a definitive solid-state structure of this compound through single-crystal X-ray diffraction has not been reported in publicly accessible scientific literature or crystallographic databases. The synthesis and isolation of a suitable single crystal for such analysis present considerable challenges, which may account for the current absence of detailed structural data.

While the compound is commercially available, indicating its successful synthesis, the specific conditions required to grow crystals of sufficient quality for X-ray diffraction analysis may not have been established or disclosed. The inherent flexibility of the acyclic carbon chain and potential for disorder within the crystal lattice can further complicate the process of obtaining a well-resolved crystal structure.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Without experimental X-ray crystallography data, a definitive analysis of the precise bond lengths, bond angles, and dihedral angles for this compound in the solid state is not possible. However, theoretical calculations and comparisons with structurally similar fluorinated and non-fluorinated analogues can provide valuable estimations.

It is anticipated that the introduction of two fluorine atoms at the C3 position would significantly influence the geometry of the molecule. The strong electronegativity of fluorine is expected to shorten the C-F bonds and affect the lengths of adjacent C-C bonds through inductive effects. The bond angles around the sp³-hybridized C3 atom are predicted to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk and electrostatic repulsion of the fluorine atoms.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C1=O1 | Data Not Available |

| C1-C2 | Data Not Available |

| C2=O2 | Data Not Available |

| C2-C3 | Data Not Available |

| C3-F1 | Data Not Available |

| C3-F2 | Data Not Available |

| C3-C4 | Data Not Available |

| C4=C5 | Data Not Available |

| C1-O3 | Data Not Available |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| O1=C1-C2 | Data Not Available |

| C1-C2=O2 | Data Not Available |

| C1-C2-C3 | Data Not Available |

| F1-C3-F2 | Data Not Available |

| F1-C3-C2 | Data Not Available |

| F2-C3-C4 | Data Not Available |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| O1=C1-C2=O2 | Data Not Available |

| C1-C2-C3-C4 | Data Not Available |

Conformational Preferences and Packing Interactions

In the absence of a crystal structure, the conformational preferences and intermolecular packing interactions of this compound in the solid state remain speculative. The molecule possesses several rotatable bonds, including the C2-C3 and C3-C4 bonds, which would allow for multiple conformations. The preferred conformation in the solid state would be the one that allows for the most stable crystal packing, driven by a balance of intramolecular steric hindrance and favorable intermolecular interactions.

Key intermolecular interactions that would likely govern the crystal packing include hydrogen bonding involving the carboxylic acid group. The carboxylic acid moiety can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially leading to the formation of dimers or extended chain motifs, which are common in the crystal structures of carboxylic acids.

Computational Chemistry and Theoretical Studies of 3,3 Difluoro 2 Oxopent 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) for Ground State Properties

No published studies employing Density Functional Theory (DFT) to specifically calculate the ground state properties of 3,3-Difluoro-2-oxopent-4-enoic acid have been identified. Such studies would be invaluable for understanding the molecule's electronic distribution, bond lengths, bond angles, and dihedral angles. DFT, a workhorse of computational chemistry, could provide insights into how the gem-difluoro group at the 3-position influences the electronic character of the α-keto acid and the adjacent vinyl group.

Ab Initio Methods for High-Accuracy Predictions

Similarly, there is no evidence of high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied to this compound. These more computationally intensive methods would offer a higher degree of accuracy for its geometric and electronic properties, serving as a benchmark for DFT and other less demanding computational approaches.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound is not present in the current body of scientific literature. Such an analysis would involve mapping the potential energy surface of the molecule by systematically rotating its single bonds. This would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its behavior in different chemical environments and its potential interactions with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While commercial suppliers may possess spectroscopic data for this compound for quality control purposes, there are no published theoretical predictions of its NMR chemical shifts (¹H, ¹³C, ¹⁹F) or its vibrational frequencies (infrared and Raman spectra). Computational prediction of these parameters is a standard application of quantum chemistry and would be instrumental in interpreting experimental spectra and confirming the molecule's structure.

Modeling Reaction Pathways and Transition States

The patent literature indicates the use of this compound in chemical syntheses. However, computational modeling of the reaction pathways and the associated transition states in which this molecule participates has not been reported. Such modeling would elucidate the mechanisms of these reactions, providing a deeper understanding of its reactivity and aiding in the optimization of synthetic routes.

Quantitative Structure-Reactivity Relationships (QSAR) based on Theoretical Descriptors

Quantitative Structure-Reactivity Relationship (QSAR) studies are pivotal in computational chemistry for predicting the chemical reactivity and biological activity of molecules based on their structural and electronic properties. For this compound, while specific QSAR models are not extensively documented in publicly available literature, a theoretical framework for such an analysis can be constructed based on its unique chemical architecture. This involves the calculation of various theoretical descriptors that quantify the electronic, steric, and lipophilic properties of the molecule.

The reactivity of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the α-keto group, the geminal fluorine atoms, and the vinyl group. These features create multiple potential sites for reaction, and their behavior is heavily influenced by their electronic environment. numberanalytics.com

Key Theoretical Descriptors and Their Implications

Theoretical descriptors for a QSAR study of this compound would primarily be derived from quantum chemical calculations, such as those using Density Functional Theory (DFT). These descriptors help in understanding and predicting the molecule's reactivity. researchgate.net

Electronic Descriptors: These are fundamental in describing the molecule's propensity to engage in electrostatic or orbital-controlled reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. chemrxiv.org A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the fluorine and oxygen atoms would be expected to lower both HOMO and LUMO energy levels.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these provide a broader picture of reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = (EHOMO + ELUMO) / 2). A higher (less negative) chemical potential suggests a greater tendency to donate electrons.

Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). A larger hardness value indicates greater stability and lower reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η). Given the presence of multiple electrophilic centers (the carbonyl carbon and the β-carbon of the vinyl group), this is a particularly relevant descriptor. researchgate.net

Partial Atomic Charges: These indicate the distribution of electron density across the molecule. The carbon atom of the keto group and the carbon atoms bonded to the fluorine atoms are expected to carry significant partial positive charges, making them susceptible to nucleophilic attack. numberanalytics.com

Fukui Functions: For a molecule with multiple reactive sites like this compound, Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net

Steric and Topological Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule.

Molecular Volume and Surface Area: These can be correlated with how the molecule fits into an active site of an enzyme or a receptor.

Topological Indices (e.g., Wiener index, Randić index): These numerical values are derived from the molecular graph and describe the molecule's branching and connectivity.

The table below summarizes the key theoretical descriptors and their anticipated influence on the reactivity of this compound.

| Descriptor Category | Descriptor Name | Method of Calculation | Predicted Influence on Reactivity of this compound |

| Electronic | HOMO/LUMO Energies | DFT, Ab initio methods | Lowered energies due to electron-withdrawing groups; small HOMO-LUMO gap indicating high reactivity. |

| Chemical Hardness (η) | DFT | A lower value would suggest higher reactivity, typical for molecules with multiple functional groups. | |

| Electrophilicity Index (ω) | DFT | A high value is expected, indicating strong electrophilic character at the carbonyl and vinyl carbons. researchgate.net | |

| Partial Atomic Charges | Mulliken, NBO analysis | Significant positive charges on C2, C3, and C5, marking them as potential sites for nucleophilic attack. numberanalytics.com | |

| Fukui Functions | DFT | Would help differentiate the reactivity of the various electrophilic and nucleophilic sites within the molecule. researchgate.net | |

| Steric/Topological | Molecular Volume | Computational modeling | Influences steric hindrance at reaction centers and potential binding interactions. |

| Topological Indices | Graph theory | Correlates molecular structure with observed reactivity trends in a series of related compounds. |

Potential QSAR Models

A hypothetical QSAR model for a series of related α-keto acids could be formulated as:

Reactivity = c₀ + c₁ (ω) + c₂ (logP) + c₃ (Molecular Volume) + ...

Where c₀, c₁, c₂, c₃ are regression coefficients determined from a training set of molecules. logP (the logarithm of the partition coefficient) is a common descriptor for lipophilicity.

Synthetic Applications and Derivatization Strategies for 3,3 Difluoro 2 Oxopent 4 Enoic Acid As a Building Block

Role as a Chiral Building Block in Asymmetric Synthesis

The prochiral center at the carbon bearing the two fluorine atoms, along with the adjacent stereogenic center that can be created, positions 3,3-difluoro-2-oxopent-4-enoic acid as a potentially valuable chiral building block in asymmetric synthesis. The strategic placement of functional groups allows for stereoselective transformations, leading to the synthesis of enantiomerically enriched complex molecules.

The development of chiral catalysts has enabled the asymmetric hydrogenation of α-keto acids, offering a pathway to chiral α-hydroxy acids with high enantioselectivity. rsc.org Analogously, the ketone functionality in this compound could be a target for asymmetric reduction. Using chiral metal complexes, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, it may be possible to stereoselectively reduce the ketone to a hydroxyl group. elsevierpure.com This would generate a chiral center adjacent to the difluorinated carbon, yielding a valuable synthon for further elaboration.

Furthermore, biocatalysis presents a powerful tool for the asymmetric transformation of fluorinated keto acids. Enzymes such as l-amino acid deaminases have been utilized for the biosynthesis of α-keto acids and the resolution of chiral amino acids. nih.gov Engineered enzymes, like type II pyruvate (B1213749) aldolases, have demonstrated the ability to perform aldol (B89426) reactions with β-fluoro-α-ketoacids, leading to the formation of enantiopure secondary or tertiary fluorides. nih.gov This suggests that enzymatic approaches could be developed for the stereoselective synthesis and derivatization of this compound, offering a green and efficient alternative to traditional chemical methods.

The synthesis of chiral α-difluoromethyl amines, which are important motifs in medicinal chemistry, has been achieved through reagent-controlled stereoselective reactions. nih.gov The carboxylic acid and ketone functionalities of this compound could potentially be converted to imines or other nitrogen-containing derivatives, which could then undergo asymmetric transformations to install a chiral amine functionality.

The table below summarizes potential asymmetric transformations applicable to this compound based on analogous reactions.

| Transformation | Reagent/Catalyst | Potential Product |

| Asymmetric Reduction | Chiral Rhodium/Iridium Catalysts | Chiral 3,3-difluoro-2-hydroxypent-4-enoic acid |

| Enzymatic Aldol Reaction | Engineered Aldolases | Chiral aldol adducts |

| Asymmetric Amination | Chiral auxiliaries or catalysts | Chiral 3,3-difluoro-2-aminopent-4-enoic acid derivatives |

Integration into Cascade Reactions and Multicomponent Syntheses

The array of functional groups in this compound makes it an ideal candidate for cascade reactions and multicomponent syntheses (MCRs). These strategies allow for the rapid construction of molecular complexity from simple starting materials in a single pot, which is highly desirable in modern organic synthesis.

The vinyl group, in conjunction with the electron-withdrawing gem-difluoro-α-keto-acid moiety, can act as a Michael acceptor. This opens up possibilities for conjugate addition reactions, which could be the initiating step in a cascade sequence. For instance, a Michael addition of a nucleophile could be followed by an intramolecular aldol condensation or another cyclization reaction, leading to the formation of complex carbocyclic or heterocyclic rings. The synthesis of gem-difluorinated tetralins from cyclobutanols has been achieved through a cascade reaction involving a phenonium ion rearrangement. researchgate.net

Multicomponent reactions are powerful tools for generating libraries of structurally diverse molecules. beilstein-journals.orgnih.govnih.govrsc.org The carboxylic acid function of this compound could participate in Ugi or Passerini reactions. For example, in an Ugi four-component reaction, the carboxylic acid could react with an amine, an isocyanide, and a ketone (or aldehyde) to rapidly generate a complex α-acylamino amide derivative bearing the difluorovinyl moiety.

Furthermore, the vinyl group could participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could construct a six-membered ring, with the gem-difluoro-α-keto-acid functionality poised for further transformations. Photocatalyzed cascade reactions of olefins have been used to synthesize fused gem-difluorooxetanes, demonstrating the potential of fluorinated alkenes in complex ring-forming sequences. researchgate.net

The table below outlines potential cascade and multicomponent reactions involving this compound.

| Reaction Type | Potential Reactants | Potential Product Scaffold |

| Michael-Initiated Cascade | Nucleophile (e.g., enolate) | Substituted cyclic ketones or lactones |

| Ugi Four-Component Reaction | Amine, Isocyanide, Ketone/Aldehyde | α-Acylamino amides with difluorovinyl substituent |

| Passerini Three-Component Reaction | Isocyanide, Ketone/Aldehyde | α-Acyloxy carboxamides with difluorovinyl substituent |

| Diels-Alder Reaction | Diene | Substituted cyclohexene (B86901) derivatives |

Environmental Fate and Biochemical Interactions of 3,3 Difluoro 2 Oxopent 4 Enoic Acid

Abiotic Transformation Processes in Environmental Matrices

The hydrolytic stability of 3,3-Difluoro-2-oxopent-4-enoic acid would be influenced by its constituent functional groups: a carboxylic acid, an α-keto group, a C=C double bond, and a gem-difluoro moiety.

Hydrolysis of esters and amides of α-oxo carboxylic acids has been studied, but the acid form itself is generally stable against hydrolysis. nih.gov The C-F bond is exceptionally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). The gem-difluoro group (CF2) is known to be metabolically stable and generally resistant to chemical hydrolysis. nih.govnih.gov

The α,β-unsaturated ketone moiety could potentially undergo hydration of the double bond, but this reaction is often slow without specific catalytic conditions. The reactivity of the molecule would be influenced by pH. Under basic conditions, base-catalyzed reactions could occur, while acid-catalyzed mechanisms might operate in acidic environments. esisresearch.org However, given the inherent stability of the C-F and C-C bonds, significant hydrolytic degradation of this compound under typical environmental pH conditions is not expected to be a major degradation pathway.

Photochemical degradation involves the transformation of a molecule upon absorption of light. For this compound, the α,β-unsaturated ketone chromophore is expected to absorb ultraviolet (UV) radiation, particularly in the environmentally relevant UVA (315-400 nm) and UVB (280-315 nm) ranges.

Upon absorption of light, α,β-unsaturated carbonyl compounds can undergo various photochemical reactions, such as isomerization of the double bond, cycloadditions, or rearrangements. nih.gov The presence of fluorine atoms can influence the photolysis rate. Studies on other fluorinated ketones have shown that photolysis is a significant atmospheric degradation pathway, with lifetimes on the order of days. nih.gov

The primary photochemical process for ketones often involves the excitation of a non-bonding electron on the oxygen to an anti-bonding π* orbital (an n→π* transition). kvmwai.edu.in This excited state can lead to reactions such as α-cleavage (Norrish Type I) or hydrogen abstraction. For this compound, direct photolysis in aqueous systems could lead to isomerization or hydration products. Indirect photolysis, mediated by reactive species present in natural waters such as hydroxyl radicals (•OH), could also contribute to its degradation. nih.gov

The table below outlines potential photochemical reactions based on the functional groups present in this compound.

| Functional Group | Potential Photochemical Reaction | Expected Significance |

|---|---|---|

| α,β-Unsaturated Ketone | (E/Z) Isomerization | Likely |

| α,β-Unsaturated Ketone | [2+2] Cycloaddition (in concentrated solution) | Unlikely in dilute environmental conditions |

| Ketone | Norrish Type I/II Reactions | Possible |

| Entire Molecule | Reaction with Hydroxyl Radicals (Indirect Photolysis) | Likely a significant pathway in sunlit waters |

Enzymatic Biotransformations and Metabolic Studies (in vitro/acellular systems)

The study of this compound within acellular systems provides foundational insights into its biochemical reactivity and potential metabolic pathways. In vitro enzymatic assays allow for the investigation of specific enzyme-substrate interactions, biotransformation routes, and the potential for bioactivation or detoxification without the complexities of cellular transport and regulation.

Carboxylic Acid Reductases (CARs) are a class of enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes, a chemically challenging transformation that requires activation of the carboxyl group. nih.govnih.gov These large, multi-domain enzymes utilize ATP and NADPH as cofactors to perform this reduction under mild physiological conditions. nih.gov

The catalytic cycle of CARs involves three key steps:

Adenylation: The A-domain of the enzyme activates the carboxylic acid substrate by reacting it with ATP to form an acyl-adenylate intermediate. nih.gov

Thiolation: The activated acyl group is then transferred to a phosphopantetheine arm of the T-domain.

Reductive Release: The R-domain catalyzes the NADPH-dependent reduction of the thioester intermediate, releasing the final aldehyde product. nih.gov

Given their broad substrate specificity, bacterial and fungal CARs are of significant interest for biocatalytic applications. nih.govnih.gov While direct studies on this compound are not extensively documented, the known tolerance of CARs for a wide range of functionalized carboxylic acids suggests that this fluorinated compound could serve as a substrate. The enzyme would catalyze its conversion to 3,3-difluoro-2-oxopent-4-enal. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the carboxyl group and its affinity for the enzyme's active site.

| Feature | Description |

| Enzyme Class | Oxidoreductase (EC 1.2.1.30) |

| Reaction | R-COOH + ATP + NADPH → R-CHO + AMP + PPi + NADP⁺ |

| Cofactors | ATP, NADPH, Mg²⁺ |

| Mechanism | Acyl-adenylate intermediate formation followed by reductive release |

| Potential Product | 3,3-Difluoro-2-oxopent-4-enal |

Enzymatic cleavage of the carbon-fluorine (C-F) bond is a critical step in the biodegradation of organofluorine compounds. The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant biochemical challenge.

Glutathione (B108866) S-Transferases (GSTs): GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. While primarily known for activity with chlorinated and brominated compounds, some GSTs can facilitate the defluorination of activated fluorinated molecules. For example, 2,4-dinitrofluorobenzene is readily metabolized by GSTs, where the strong electron-withdrawing nature of the nitro groups makes the fluorine atom susceptible to nucleophilic attack by glutathione. nih.gov The enzymatic defluorination of 2,4-dinitrofluorobenzene proceeds at a more rapid rate than the corresponding reaction with 1-chloro-2,4-dinitrobenzene (B32670) in the GST assay. nih.gov For a substrate like this compound, GST-mediated defluorination would depend on whether the electronic structure of the molecule is sufficiently activated to allow for nucleophilic substitution by GSH.

Dehalogenases: Other enzymes, specifically dehalogenases, are known to cleave C-F bonds. Fluoroacetate dehalogenases, for instance, operate through a two-step mechanism involving a nucleophilic attack by an aspartate residue in the enzyme's active site to displace the fluoride (B91410) ion, forming a covalent glycolyl-enzyme intermediate. nih.gov This intermediate is subsequently hydrolyzed by an activated water molecule. nih.gov The effectiveness of such enzymes on this compound would be contingent on the substrate fitting into the active site and the proper positioning of the catalytic residues relative to the C-F bonds. nih.gov Research on activated sludge communities has shown that aerobic microbial defluorination is highly structure-specific, often targeting C-F bonds at positions beta to a carboxylic acid group. acs.org

| Enzyme Type | Mechanism of Defluorination | Relevance to this compound |

| Glutathione S-Transferase (GST) | Nucleophilic substitution via conjugation with glutathione. | Potential, but depends on the electronic activation of the C-F bond. |

| Fluoroacetate Dehalogenase | Sₙ2 attack by an aspartate nucleophile to displace fluoride. nih.gov | Possible, if the substrate can be accommodated in the active site. |

| Acyl-CoA Dehydrogenases | Potential for HF elimination from activated intermediates. acs.org | A plausible pathway following metabolic activation to the acyl-CoA thioester. |

Fluorinated carboxylic acids like this compound can be employed as enzymatic probes in several ways:

Mechanism-Based Inhibitors: The compound could act as a precursor to a reactive species that, once formed in the enzyme's active site, covalently modifies and inactivates the enzyme.

¹⁹F NMR Probes: Fluorine-19 is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a fluorinated substrate into an enzymatic reaction, changes in the chemical environment of the fluorine atoms can be monitored in real-time, providing information on binding events, conformational changes, and the formation of intermediates.

Altered Binding Affinity: The high electronegativity of fluorine can change the acidity (pKa) of the carboxylic acid group and influence hydrogen bonding and other non-covalent interactions within the active site, allowing researchers to map out key binding determinants.

Enzyme-activated fluorogenic probes are a sophisticated application of this concept, where an enzymatic reaction unmasks a fluorescent molecule (fluorophore). nih.govrsc.org While this compound is not itself a fluorogenic probe, its structure could serve as a scaffold for designing such probes to investigate esterases, reductases, or other enzymes involved in carboxylic acid metabolism. nih.gov

Before many carboxylic acids can undergo further metabolic reactions, they must first be "activated." This process typically involves converting the low-energy carboxylate group into a more reactive intermediate, most commonly an acyl-CoA thioester or an acyl glucuronide. nih.govresearchgate.net This activation is a prerequisite for many biochemical transformations.

Acyl-CoA Thioester Formation: This is a major pathway for the metabolism of both xenobiotic and endogenous carboxylic acids. nih.gov The reaction is catalyzed by acyl-CoA synthetases and requires ATP. The resulting acyl-CoA thioester is a high-energy compound with an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This activation facilitates entry into various metabolic pathways, including the β-oxidation of fatty acids and the citric acid cycle. nih.gov

Acyl Glucuronide Formation: This pathway is a significant route of metabolism for many carboxylic acid-containing drugs. researchgate.net Catalyzed by UDP-glucuronosyltransferases (UGTs), the carboxylic acid is conjugated with glucuronic acid. researchgate.net The resulting acyl glucuronide is more water-soluble, facilitating excretion. However, these metabolites are also chemically reactive and can undergo intramolecular rearrangement (acyl migration) and react with nucleophilic sites on proteins. nih.gov

For this compound, these activation pathways would convert it into more reactive species, priming it for subsequent enzymatic reactions, including potential defluorination or conjugation.

| Activation Pathway | Enzyme Family | Cofactor | Characteristics of Product |

| Acyl-CoA Thioester Formation | Acyl-CoA Synthetases | ATP, Coenzyme A | High-energy thioester, metabolically versatile intermediate. |

| Acyl Glucuronide Formation | UDP-glucuronosyltransferases (UGTs) | UDPGA | Water-soluble conjugate, chemically reactive, prone to acyl migration. |

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

Detecting and quantifying specific organofluorine compounds like this compound in complex environmental or biological matrices is challenging. Advanced analytical techniques are often employed to measure the total amount of organofluorine as a screening parameter before conducting more targeted analyses.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are sum parameter methods that quantify the total mass of organically bound fluorine in a sample. qa-group.com They provide a holistic measure of fluorine contamination without identifying individual compounds. qa-group.com These methods are particularly useful for assessing the presence of per- and polyfluoroalkyl substances (PFAS) and other fluorinated contaminants. measurlabs.com

The primary analytical technique used for both TOF and EOF is Combustion Ion Chromatography (CIC) . eurofins.comqa-group.com The process involves:

Sample Preparation: For EOF, organic compounds are first extracted from the sample matrix (e.g., water, soil, blood) using a suitable solvent or solid-phase extraction (SPE). eurofins.comteinstruments.com For TOF in solids, the sample may be analyzed directly.

Combustion: The sample or extract is combusted at high temperatures (900–1000 °C) in an oxygen-rich atmosphere. alsglobal.comeurofins.com This process, known as pyrohydrolysis, breaks the strong C-F bonds and mineralizes all organofluorine compounds into hydrogen fluoride (HF). alsglobal.com

Absorption: The resulting gases are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). alsglobal.com

Quantification: The concentration of fluoride ions in the absorption solution is measured using ion chromatography (IC). alsglobal.com